molecular formula C4H9NO B3046727 O-(but-3-en-1-yl)hydroxylamine CAS No. 128080-06-8

O-(but-3-en-1-yl)hydroxylamine

Cat. No.: B3046727
CAS No.: 128080-06-8
M. Wt: 87.12 g/mol
InChI Key: NFUCOPAOVWCNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(but-3-en-1-yl)hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a but-3-en-1-yl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(but-3-en-1-yl)hydroxylamine typically involves the reaction of but-3-en-1-ol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

O-(but-3-en-1-yl)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oximes or nitroso compounds, while reduction reactions may produce amines.

Scientific Research Applications

O-(but-3-en-1-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound is used in biochemical studies to investigate the role of hydroxylamines in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(but-3-en-1-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form bonds with electrophilic centers, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    O-(diphenylphosphinyl)hydroxylamine: Known for its use in electrophilic amination reactions.

    Hydroxylamine-O-sulfonic acid: Used as an aminating agent in organic synthesis.

    2,4-dinitrophenylhydroxylamine: Utilized in the formation of C-N and N-N bonds.

Uniqueness

O-(but-3-en-1-yl)hydroxylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form oximes and nitroso compounds makes it particularly valuable in organic synthesis and biochemical research.

Properties

CAS No.

128080-06-8

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

O-but-3-enylhydroxylamine

InChI

InChI=1S/C4H9NO/c1-2-3-4-6-5/h2H,1,3-5H2

InChI Key

NFUCOPAOVWCNFH-UHFFFAOYSA-N

SMILES

C=CCCON

Canonical SMILES

C=CCCON

Origin of Product

United States

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